molecular formula C11H11BrN6 B12226783 5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine

5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B12226783
M. Wt: 307.15 g/mol
InChI Key: GIBXHJPZMKRNEI-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound that features a bromine atom, a pyrazine ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step reactions. One common method involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Reagents include boronic acids or pinacol esters, with palladium catalysts and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling reactions can yield various aryl or heteroaryl derivatives .

Scientific Research Applications

5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H11BrN6

Molecular Weight

307.15 g/mol

IUPAC Name

5-bromo-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H11BrN6/c12-8-3-15-11(16-4-8)17-9-6-18(7-9)10-5-13-1-2-14-10/h1-5,9H,6-7H2,(H,15,16,17)

InChI Key

GIBXHJPZMKRNEI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC3=NC=C(C=N3)Br

Origin of Product

United States

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